diethyl [(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate
Description
Diethyl [(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate is a brominated pyrazolone derivative functionalized with a diethyl phosphonate group at the 3-methyl position. The core structure consists of a 1-phenyl-2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl scaffold, with bromine at the 4-position enhancing electrophilic reactivity.
Properties
IUPAC Name |
4-bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN2O4P/c1-4-21-23(20,22-5-2)11-13-14(16)15(19)18(17(13)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWDJNZVBTZUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Diethyl [(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of diethyl [(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the 3-Methyl Position
Key Observations :
Aryl Substituent Modifications
Key Observations :
Reactivity Profiles
- Phosphonate Group : Susceptible to hydrolysis under acidic/basic conditions, releasing phosphoric acid derivatives. This property is exploited in prodrug design .
- Bromine at 4-Position : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing diverse aryl/heteroaryl groups .
Implications for Drug Design
- Solubility : Phosphonate and carbamimidothioate derivatives improve aqueous solubility compared to lipophilic trifluoromethyl analogs.
- Bioactivity : The bromine atom and electron-withdrawing substituents (e.g., Cl, CF₃) may enhance binding to cysteine proteases or kinase targets .
- Thermodynamic Stability : Crystallographic studies using SHELXL or ORTEP could elucidate conformational stability differences among analogs.
Biological Activity
Diethyl [(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate is a complex organic compound belonging to the class of pyrazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a bromo , methyl , and phenyl group , along with a phosphonate ester group . Its molecular formula is with a CAS number of 54813-89-7. The presence of the bromo substituent is significant as it can influence both the reactivity and biological activity of the compound.
Anticancer Properties
Recent studies indicate that compounds containing the pyrazole structure exhibit promising anticancer activities. This compound has been evaluated for its effects on various cancer cell lines, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Notably, it has demonstrated:
- Microtubule destabilization : At concentrations around 20 µM, it showed effective inhibition of microtubule assembly by 40.76% to 52.03% .
- Apoptosis induction : The compound enhanced caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 µM, indicating potential apoptosis-inducing properties .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research suggests that derivatives of pyrazole can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development . The unique structure of this compound may contribute to its effectiveness against resistant bacterial strains.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Binding : The compound may bind to various enzymes or receptors, modulating their activity.
- Cell Cycle Disruption : It has been shown to affect cell cycle progression, particularly in cancer cells, leading to increased apoptosis.
- Microtubule Interaction : Its ability to destabilize microtubules suggests a mechanism similar to that of known chemotherapeutic agents like taxanes and Vinca alkaloids.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | Concentration | Effect |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | 20 µM | Microtubule assembly inhibition (40.76%-52.03%) |
| 10 µM | Increased caspase-3 activity (1.33–1.57x) | ||
| Antimicrobial | Various Bacterial Strains | - | Potential inhibition of growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
